molecular formula C14H13NO3S B5769538 2-methyl-N-(phenylsulfonyl)benzamide CAS No. 152438-89-6

2-methyl-N-(phenylsulfonyl)benzamide

Cat. No. B5769538
CAS RN: 152438-89-6
M. Wt: 275.32 g/mol
InChI Key: DFSQRMYAKQBREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Catalytic Processes and Synthesis

  • Remote Sulfonylation : Efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, was achieved through copper(II)-catalyzed reactions. These methods are environmentally friendly and yield less unpleasantly odorous byproducts compared to previous means (Xia et al., 2016).

  • Oxidation Methods : Research has been conducted on the oxidation of 2-methyl-5-(phenylsulfonyl)benzenesulfamide and its derivatives, leading to efficient and high-yield production of desired products (Tarasov et al., 2003).

Material Science and Engineering

  • Membrane Synthesis : Poly sulphonyl amino benzamide (PSAB) and methyalated PSAB polymers have been synthesized for use in water purification, particularly in seawater desalination. These materials show significant salt rejection and are effective in water purification (Padaki et al., 2012).

Pharmacological Applications

  • Biological Activity Studies : There have been studies on the biological activity of various benzamide derivatives, including those with phenylsulfonyl groups. These studies often focus on antimicrobial, antifungal, and anticancer properties. For instance, some benzamide derivatives have shown potential as antimicrobial and antifungal agents (Sych et al., 2019).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The synthesis and crystal structure of various benzamide derivatives, including 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, have been determined, providing insights into novel classes of compounds (Li et al., 2008).

Chemical Synthesis and Modification

  • Synthesis of Derivatives : The synthesis of specific compounds like Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, which are intermediates in the production of other chemicals, illustrates the versatile use of phenylsulfonyl benzamide derivatives in chemical synthesis (Yang Jian-she, 2009).

Mechanism of Action

The mechanism of action of “2-methyl-N-(phenylsulfonyl)benzamide” is not explicitly mentioned in the search results. However, benzamides have been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties .

Future Directions

The future directions for “2-methyl-N-(phenylsulfonyl)benzamide” are not explicitly mentioned in the search results. However, benzamides have been widely used in drug discovery and other fields, suggesting potential future applications .

properties

IUPAC Name

N-(benzenesulfonyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11-7-5-6-10-13(11)14(16)15-19(17,18)12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSQRMYAKQBREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289117
Record name 2-Methyl-N-(phenylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152438-89-6
Record name 2-Methyl-N-(phenylsulfonyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152438-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N-(phenylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(phenylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(phenylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-(phenylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-(phenylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-methyl-N-(phenylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-(phenylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.